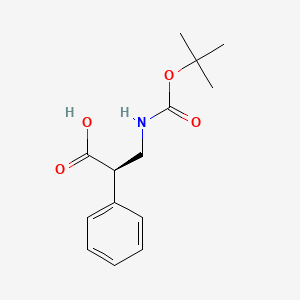

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid

Description

“®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid” is a compound that contains a tert-butyloxycarbonyl (Boc) protecting group . The Boc group is a protecting group used in organic synthesis . It can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Synthesis Analysis

A novel synthesis of “®-3-((tert-butoxycarbonyl)amino)-2-phenylpropanoic acid”, which is a key starting material in the synthesis of sitagliptin, has been developed using commercially available starting materials . This synthesis features a stereoselective catalytic asymmetric reduction and stereoselective Hoffmann rearrangement for the installation of the chiral β-amino center present in sitagliptin .Chemical Reactions Analysis

The Boc group in “®-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid” can be removed with strong acids such as trifluoroacetic acid in dichloromethane, or with HCl in methanol . A complication may be the tendency of the t-butyl cation intermediate to alkylate other nucleophiles; scavengers such as anisole or thioanisole may be used .Scientific Research Applications

- Field : Organic Chemistry

- Application : The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis .

- Method : It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles. It is deprotected under acidic conditions commonly with trifluoroacetic acid .

- Results : This method allows for the protection of amino groups during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence is obtained .

- Field : Organic Chemistry

- Application : A method for high temperature Boc deprotection of amino acids and peptides .

- Method : This is achieved using a thermally stable ionic liquid. The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

- Results : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

- Field : Organic Chemistry

- Application : A straightforward method for the direct introduction of the Boc group into a variety of organic compounds .

- Method : This method has been developed using flow microreactor systems .

- Results : This method allows for the direct and efficient introduction of the Boc group into a variety of organic compounds, expanding the range of possible reactions and synthetic pathways .

Peptide Synthesis

Deprotection of Boc Amino Acids and Peptides

Direct Introduction of the Boc Group

- Field : Organic Chemistry

- Application : The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis .

- Method : It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles. It is deprotected under acidic conditions commonly with trifluoroacetic acid .

- Results : This method allows for the protection of amino groups during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence is obtained .

- Field : Organic Chemistry

- Application : A method for high temperature Boc deprotection of amino acids and peptides .

- Method : This is achieved using a thermally stable ionic liquid. The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

- Results : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

- Field : Organic Chemistry

- Application : A straightforward method for the direct introduction of the Boc group into a variety of organic compounds .

- Method : This method has been developed using flow microreactor systems .

- Results : This method allows for the direct and efficient introduction of the Boc group into a variety of organic compounds, expanding the range of possible reactions and synthetic pathways .

Peptide Synthesis

Deprotection of Boc Amino Acids and Peptides

Direct Introduction of the Boc Group

- Field : Organic Chemistry

- Application : The Boc group is one of the most commonly used protective groups for amino groups in peptide synthesis .

- Method : It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles. It is deprotected under acidic conditions commonly with trifluoroacetic acid .

- Results : This method allows for the protection of amino groups during peptide synthesis, preventing unwanted reactions and ensuring the correct sequence is obtained .

- Field : Organic Chemistry

- Application : A method for high temperature Boc deprotection of amino acids and peptides .

- Method : This is achieved using a thermally stable ionic liquid. The ionic liquid had low viscosity, high thermal stability and demonstrated a beneficial effect .

- Results : The study extended the possibility for extraction of water soluble polar organic molecules using ionic liquids. Trace water significantly improved product purity and yield, while only 2 equiv. TFA led to deprotection within 10 min .

- Field : Organic Chemistry

- Application : A straightforward method for the direct introduction of the Boc group into a variety of organic compounds .

- Method : This method has been developed using flow microreactor systems .

- Results : This method allows for the direct and efficient introduction of the Boc group into a variety of organic compounds, expanding the range of possible reactions and synthetic pathways .

Peptide Synthesis

Deprotection of Boc Amino Acids and Peptides

Direct Introduction of the Boc Group

properties

IUPAC Name |

(2R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4/c1-14(2,3)19-13(18)15-9-11(12(16)17)10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,15,18)(H,16,17)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZRXRMWHLUUHFB-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NC[C@@H](C1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40428360 | |

| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-3-((tert-Butoxycarbonyl)amino)-2-phenylpropanoic acid | |

CAS RN |

181140-88-5 | |

| Record name | (2R)-3-[(tert-Butoxycarbonyl)amino]-2-phenylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40428360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-3-(Boc-amino)-2-phenylpropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 4-[2-methoxy-4-(methoxycarbonyl)phenoxymethyl]piperidine-1-carboxylate](/img/structure/B1312896.png)

![4-Chloro-5-iodo-7H-pyrrolo[2,3-D]pyrimidin-2-amine](/img/structure/B1312904.png)

![(1H-Pyrrolo[2,3-b]pyridin-4-yl)methanamine](/img/structure/B1312906.png)

![3-Iodo-1H-pyrrolo[3,2-C]pyridine](/img/structure/B1312915.png)

![(5S)-N-[3-(4-Bromo-3-fluorophenyl)-2-oxooxazolidin-5-ylmethyl]acetamide](/img/structure/B1312918.png)

![4-chloro-1-tosyl-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1312919.png)